Product packaging for Hept-6-en-2-ol(Cat. No.:CAS No. 24395-10-6)

Hept-6-en-2-ol

Cat. No.: B2582897
CAS No.: 24395-10-6
M. Wt: 114.188
InChI Key: RVXLYPSYVXXSQE-UHFFFAOYSA-N
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Description

Hept-6-en-2-ol is an unsaturated alcohol with the molecular formula C7H14O. It serves as a versatile building block in organic synthesis, primarily valued for its ability to undergo intramolecular cyclization reactions. Under acid-catalyzed conditions, this compound can form cyclic ethers such as substituted tetrahydropyrans and oxolanes, which are important structural motifs in various chemical contexts . This reactivity makes it a useful model substrate for studying ring-forming reactions and for the synthesis of oxygen-containing heterocycles in research settings . The product is intended for laboratory research purposes only. It is strictly not for diagnostic, therapeutic, or any other personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14O B2582897 Hept-6-en-2-ol CAS No. 24395-10-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hept-6-en-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-3-4-5-6-7(2)8/h3,7-8H,1,4-6H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVXLYPSYVXXSQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Hept 6 En 2 Ol and Its Stereoisomers

Regioselective Synthesis of Hept-6-en-2-ol

Strategies for Precise Hydroxyl Group Positional Control

Achieving precise control over the position of the hydroxyl group is a fundamental challenge in the synthesis of specific alcohol isomers like this compound. The regioselectivity of a reaction dictates where a new functional group will form on a molecule. Various advanced methods have been developed to ensure the hydroxyl group is introduced specifically at the C-2 position of the heptene (B3026448) backbone.

One primary strategy involves the nucleophilic addition of an organometallic reagent to an appropriate electrophile. For instance, the reaction of a Grignard reagent, such as allylmagnesium bromide, with an epoxide like propylene (B89431) oxide, can yield this compound. The regioselectivity of the epoxide ring-opening is crucial and is generally favored at the less sterically hindered carbon, leading to the desired 2-ol isomer.

Another powerful method involves the palladium(II)-catalyzed intramolecular hydroxycarbonylation of hexenols. researchgate.net This domino reaction sequence, involving cyclization, carbonylation, and hydroxylation, can be tailored to produce specific cyclic structures that are precursors to acyclic alcohols. For example, the diastereoselective synthesis of 2,6-cis-tetrahydropyranyl acetic acids has been developed from the palladium(II)-catalyzed hydroxycarbonylation of (2S)-hept-6-en-2-ol. researchgate.net This demonstrates how catalytic processes can be used to control the formation of hydroxylated products with high precision.

Diastereoselective additions of organometallic reagents to related bicyclic systems also offer a pathway for controlling stereochemistry, which is intrinsically linked to the position of the hydroxyl group. researchgate.net These methods often rely on chelation control, where a metal ion coordinates to both the existing hydroxyl group and the incoming reagent, directing the reaction to a specific face of the molecule and ensuring high stereochemical and regiochemical outcomes.

Table 1: Comparison of Synthetic Strategies for Positional Control

Method Reagents Key Principle Selectivity Reference
Grignard Reaction Allylmagnesium bromide, Propylene oxide Nucleophilic opening of epoxide at the least hindered site High regioselectivity for the 2-ol position rushim.ru
Palladium Catalysis PdCl₂, CuCl₂, CO, NaOAc Domino cyclization-carbonylation-hydroxylation High diastereoselectivity for cyclic precursors researchgate.net

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sciencenet.cn These principles are increasingly being applied to the synthesis of fine chemicals like this compound to create more sustainable and efficient methods.

One of the most prominent green strategies is the use of biocatalysis. Enzymes, such as lipases, can perform highly selective transformations under mild conditions (room temperature, neutral pH) and often in greener solvents like water or hexane. Lipase-catalyzed kinetic resolution is a well-established method for separating enantiomers of racemic alcohols. For example, racemic 6-methyl-5-hepten-2-ol (B124558) has been resolved via acetylation using Novozym 435 (a lipase) to yield the (R)-acetate and the unreacted (S)-alcohol with high enantiomeric purity. mdpi.com This enzymatic approach avoids the use of toxic reagents and harsh conditions often found in classical resolution methods.

Furthermore, chemoenzymatic syntheses combine the advantages of both chemical and biological catalysts. A green and scalable synthesis of (S)-5-methylhept-2-en-4-one, a related ketone, was developed using a four-step sequence that employs natural substrates, avoids toxic reagents, does not require anhydrous conditions, and uses distillation for purification. mdpi.com Such approaches significantly reduce the environmental impact (E-factor) of the synthesis. tandfonline.com The use of water as a solvent, where possible, is another cornerstone of green chemistry, as demonstrated in some enantioselective Michael additions catalyzed by chiral amines. researchgate.net

Table 3: Comparison of Conventional vs. Green Synthesis Approach (Example: Enantiomeric Resolution)

Feature Conventional Method (e.g., Diastereomeric Salt Formation) Green Method (Enzymatic Resolution)
Catalyst/Reagent Stoichiometric chiral resolving agent, strong acids/bases Catalytic amount of enzyme (e.g., lipase)
Solvent Often organic solvents (e.g., Methanol, Acetone) Hexane, or sometimes aqueous buffer
Temperature Often requires heating or cooling Typically room temperature
Waste Generation High; separation of diastereomers and recovery of chiral auxiliary Low; enzyme is recyclable, minimal byproducts

| Atom Economy | Lower, due to stoichiometric reagents | Higher |

Reactivity and Mechanistic Investigations of Hept 6 En 2 Ol

Transformations Involving the Terminal Alkene Moiety

The terminal double bond in Hept-6-en-2-ol is a site of high electron density, making it susceptible to a variety of addition and cyclization reactions.

Hydrofunctionalization Reactions (e.g., Hydroboration-Oxidation, Hydrosilylation, Hydrohalogenation)

Hydrofunctionalization reactions involve the addition of an H-X group across the double bond. The regioselectivity of these additions is a key consideration.

Hydroboration-Oxidation: This two-step reaction is a classic method for converting alkenes to alcohols. wikipedia.org For this compound, this process results in anti-Markovnikov addition, where the hydroxyl group adds to the terminal, less-substituted carbon of the original double bond. The reaction proceeds via the syn-addition of a borane (B79455) reagent (like BH₃ in THF) across the alkene, followed by oxidation with hydrogen peroxide (H₂O₂) in a basic solution. wikipedia.org This transformation converts this compound into heptane-1,6-diol. Modern continuous flow methods have been developed to streamline this process for various olefins. researchgate.net

Hydrosilylation and Hydrohalogenation: The terminal alkene of this compound is also reactive towards other hydrofunctionalization reactions. Hydrosilylation, the addition of a silicon-hydride bond, can be catalyzed by transition metals to yield silyl-functionalized alkanols. Hydrohalogenation involves the addition of hydrogen halides (e.g., H-Br, H-Cl) across the double bond. Depending on the conditions (radical vs. ionic mechanism), this reaction can follow either Markovnikov or anti-Markovnikov selectivity.

Reaction Reagents Product Key Features
Hydroboration-Oxidation1. BH₃•THF 2. H₂O₂, NaOHHeptane-1,6-diolAnti-Markovnikov, syn-addition wikipedia.org
HydrohalogenationH-X (e.g., HBr)6-Haloheptan-2-ol or 7-Haloheptan-2-olFollows Markovnikov or anti-Markovnikov rules depending on conditions
HydrosilylationR₃Si-H, CatalystSilyl-substituted heptan-2-olAddition of a silyl (B83357) group

Cyclization Reactions (e.g., Ring-Closing Metathesis, Intramolecular Cyclization, Radical Cyclizations)

The presence of both an alkene and a hydroxyl group within the same molecule allows for various intramolecular cyclization reactions, forming cyclic ethers and other ring structures.

Ring-Closing Metathesis (RCM): While this compound itself cannot undergo RCM, derivatives where the alcohol is linked to another olefin are important substrates. organic-chemistry.org For instance, silyl ether derivatives of related structures can be used in syntheses involving RCM. thieme-connect.com The reaction, typically catalyzed by ruthenium complexes like Grubbs catalysts, involves the formation of a metallacyclobutane intermediate and is often driven by the release of a volatile small molecule like ethene. organic-chemistry.orgwikipedia.org

Intramolecular Cyclization: this compound and its derivatives can undergo intramolecular cyclization initiated by electrophiles. In a process known as phenylselenoetherification, an electrophilic selenium reagent adds to the double bond to form a seleniranium intermediate. kg.ac.rs This intermediate is then trapped by the internal hydroxyl group, leading to the formation of cyclic ethers. kg.ac.rsresearchgate.net The reaction of (2S)-hept-6-en-2-ol has been shown to undergo palladium(II)-catalyzed intramolecular hydroxycarbonylation, a key step in the synthesis of natural products like (+)-civet cat compound. researchgate.net Similarly, related structures can undergo Prins cyclization to yield substituted tetrahydropyrans. nih.gov

Radical Cyclizations: The hept-6-enyl radical, which can be generated from this compound derivatives, is known to undergo intramolecular cyclization. Kinetic studies have shown that this radical can yield both the 6-exo-trig product (methyl-substituted cyclohexane) and the 7-endo-trig product (cycloheptane), with the 6-exo pathway generally being favored. echemi.com The stereochemical outcome of such cyclizations is influenced by the substituents on the carbon chain. echemi.comresearchgate.net

Olefin Metathesis Reactions (e.g., Cross-Metathesis, Ring-Opening Metathesis Polymerization as monomeric precursors)

Olefin metathesis is a powerful tool for forming new carbon-carbon double bonds. wikipedia.org

Cross-Metathesis (CM): In cross-metathesis, fragments between two different alkenes are exchanged. wikipedia.org this compound and its derivatives can participate in CM reactions with other olefins, often catalyzed by ruthenium-based complexes like the Grubbs and Hoveyda-Grubbs catalysts. acs.orgrsc.org For example, a derivative of this compound has been used in a metathesis reaction to produce (E)-7-(2-bromophenyl)hept-6-en-2-one. umich.edu The efficiency of these reactions can sometimes be enhanced by using additives like copper(I) iodide, which can lead to faster reaction rates and allow for the use of less hazardous solvents. nih.gov

Reaction Catalyst Partner Olefin Conditions Reference
Cross-MetathesisGrubbs-type catalystVarious (e.g., acrylates, allyl alcohols)Typically 40 °C, THF solvent rsc.org
Enhanced Cross-MetathesisGrubbs-2 catalyst + CuIMichael acceptors, allylbenzenesRefluxing diethyl ether nih.gov

Ring-Opening Metathesis Polymerization (ROMP): this compound is not a strained cyclic monomer and therefore does not directly undergo ROMP. 20.210.105 However, it can be used as a precursor to create functional monomers. For example, it can be attached to a strained ring system, such as a norbornene, which can then be polymerized via ROMP, incorporating the heptenol side chain into the resulting polymer. nsf.gov This approach allows for the synthesis of functional polymers with controlled structures.

Electrophilic Addition Reactions to the C=C Bond

The terminal alkene is susceptible to attack by various electrophiles. As mentioned previously, the reaction with an electrophilic selenium species (PhSe⁺) initiates an intramolecular cyclization by forming a cyclic seleniranium ion intermediate. kg.ac.rsresearchgate.net This intermediate is then attacked by the nucleophilic hydroxyl group. kg.ac.rs This mechanism highlights how electrophilic addition to the C=C bond can be the first step in more complex transformations. Other electrophilic additions, such as the addition of halogens (e.g., Br₂) or the acid-catalyzed addition of water, also proceed via initial electrophilic attack on the double bond.

Transformations Involving the Secondary Alcohol Moiety

The secondary alcohol at the C-2 position can undergo reactions typical of alcohols, most notably oxidation.

Oxidation Reactions (e.g., to Ketone, Aldehyde derivatives)

The secondary alcohol of this compound can be oxidized to form the corresponding ketone, hept-6-en-2-one. This transformation can be achieved using various oxidizing agents. Research has documented the use of Jones' reagent (chromium trioxide in sulfuric acid) to successfully oxidize a derivative of this compound to the corresponding ketone. psu.edu The oxidation of the closely related isomer, 6-methylhept-5-en-2-ol, to 6-methylhept-5-en-2-one is also well-established, indicating the feasibility of this reaction for this compound. lookchem.com

Substrate Oxidizing Agent Product Reference
This compound derivativeJones' ReagentCorresponding ketone psu.edu
6-Methylhept-5-en-2-olVarious6-Methylhept-5-en-2-one lookchem.com

Esterification and Etherification Reactions of this compound

The hydroxyl group of this compound readily participates in esterification and etherification reactions, which are fundamental transformations in organic synthesis.

Esterification: this compound can be converted to its corresponding esters by reaction with carboxylic acids or, more efficiently, with more reactive acid derivatives like acid chlorides and anhydrides. byjus.com A prominent example is the formation of sulfonate esters, such as mesylates and tosylates. These derivatives are particularly valuable as they transform the hydroxyl group into an excellent leaving group for subsequent nucleophilic substitution reactions. The synthesis of hept-6-en-2-yl methanesulfonate (B1217627) is typically achieved by reacting this compound with methanesulfonyl chloride in an inert solvent like dichloromethane, using a base such as triethylamine (B128534) or pyridine (B92270) to neutralize the hydrochloric acid generated during the reaction. vulcanchem.com

Etherification: The Williamson ether synthesis provides a general pathway to ethers from this compound. masterorganicchemistry.comlibretexts.org This method involves a bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.com The first step is the deprotonation of the alcohol using a strong base, such as sodium hydride (NaH), to form the corresponding more nucleophilic alkoxide. libretexts.org This alkoxide then reacts with a primary alkyl halide (e.g., methyl iodide or ethyl bromide) to yield the ether. masterorganicchemistry.com Because this compound is a secondary alcohol, the competing E2 elimination reaction can be a significant side reaction if secondary or tertiary alkyl halides are used as substrates. masterorganicchemistry.com Alternative methods for synthesizing hindered ethers may involve alkoxymercuration of an alkene or reactions under acidic conditions that generate carbocation intermediates. masterorganicchemistry.com

Nucleophilic Substitution Reactions of the Hydroxyl Group

The hydroxyl group itself is a poor leaving group. Therefore, direct nucleophilic substitution is difficult and requires activation. This is typically achieved by protonation under strongly acidic conditions or, more commonly, by converting the hydroxyl into a better leaving group.

One of the most effective strategies is the conversion of the alcohol to a sulfonate ester, such as a tosylate or mesylate. vulcanchem.com For instance, reacting this compound with p-toluenesulfonyl chloride (TsCl) in the presence of pyridine converts the alcohol into hept-6-en-2-yl tosylate. molbase.com The tosylate group is an excellent leaving group, readily displaced by a wide range of nucleophiles in SN2 reactions.

Alternatively, the hydroxyl group can be directly replaced by a halide using specific reagents. For example, treatment with thionyl chloride (SOCl₂) can convert the alcohol to the corresponding alkyl chloride, while phosphorus tribromide (PBr₃) yields the alkyl bromide. google.com These transformations provide access to haloalkanes that are versatile intermediates for further synthetic manipulations.

Chemo-, Regio-, and Stereoselective Reactions of this compound

The bifunctional nature of this compound presents challenges and opportunities for selective transformations. Chemists aim to control which functional group reacts (chemoselectivity), at which position (regioselectivity), and with what spatial orientation (stereoselectivity).

Selective Transformations of One Functional Group in the Presence of Another

A key aspect of synthesis involving molecules like this compound is the ability to modify one functional group while leaving the other intact. An exemplary case is the phenylselenoetherification of the structurally similar 6-methyl-hept-5-en-2-ol. nih.govkg.ac.rs In this reaction, an electrophilic selenium reagent (e.g., PhSeCl) selectively reacts with the carbon-carbon double bond. The hydroxyl group then acts as an internal nucleophile, attacking the intermediate seleniranium ion to form a cyclic ether. kg.ac.rs This process is a powerful method for constructing tetrahydrofuran (B95107) rings. researchgate.net

The regioselectivity of this cyclization (i.e., the size of the ring formed) can be influenced by various factors, including the use of additives like Lewis acids and bases. nih.govresearchgate.net Kinetic studies on the base-catalyzed phenylselenoetherification of 6-methylhept-5-en-2-ol have shown that the reaction rate is dependent on the basicity of the catalyst used, with stronger bases like triethylamine leading to faster reactions. researchgate.net This is attributed to the formation of a hydrogen bond between the base and the alcohol's hydroxyl group, which enhances its nucleophilicity. researchgate.net

Table 1: Effect of Base Catalysts on the Rate of Phenylselenoetherification of 6-methylhept-5-en-2-ol. researchgate.net
CatalystRelative BasicityObserved Reaction Rate
TriethylamineStrongestFastest
PyridineIntermediateIntermediate
QuinolineIntermediateIntermediate
2,2'-BipyridineWeakestSlowest

Substrate-Controlled Stereoselectivity in this compound Reactions

When a chiral molecule like this compound undergoes a reaction that creates a new stereocenter, the existing stereocenter can influence the stereochemical outcome. This phenomenon is known as substrate-controlled stereoselectivity.

A clear example is the Lewis acid-catalyzed intermolecular Prins-type cyclization of 6-methylthis compound (B14676703) with aldehydes to form substituted oxocene (eight-membered ether) rings. nih.govnih.gov In these reactions, the stereochemistry at the C2 position of the alcohol directs the approach of the reacting partners, leading to the preferential formation of one diastereomer over others. For instance, the reaction between 6-methylthis compound and p-nitrobenzaldehyde, catalyzed by trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), yields 2,8-cis-oxocene derivatives with excellent diastereoselectivity. nih.govvulcanchem.com A proposed stereochemical model suggests the reaction proceeds through a chair-like transition state that minimizes steric interactions, leading to the observed cis-product. nih.gov

Table 2: Lewis Acid-Catalyzed Cyclization of 6-methylthis compound with p-Nitrobenzaldehyde. nih.gov
Lewis Acid (equiv.)SolventTemperature (°C)Yield (%)Product Ratio (Oxocene : Tetrahydropyran)Diastereoselectivity (endo:exo)
Sc(OTf)₃ (0.1)CH₂Cl₂23369:91-
BF₃·OEt₂ (0.2)CH₂Cl₂038Major Oxocene>98:2
TMSOTf (1.0)Et₂O073Major Oxocene>98:2

Reagent-Controlled Stereoselectivity in this compound Transformations

In contrast to substrate control, reagent-controlled stereoselectivity occurs when a chiral reagent or catalyst dictates the stereochemical outcome of a reaction, regardless of any pre-existing chirality in the substrate. This is the foundation of modern asymmetric catalysis.

The palladium-catalyzed redox-relay Heck arylation of alkenyl alcohols, such as hept-4-en-2-ol (B14010481), provides a sophisticated example. nih.govacs.org In this reaction, a chiral ligand bound to the palladium catalyst creates a chiral environment that directs the addition of an aryl group to the alkene. This allows for the formation of a new stereocenter with high enantioselectivity. nih.gov The reaction of (E)-hept-4-en-2-ol, for instance, has been shown to produce the corresponding chiral ketone with a 90:10 enantiomeric ratio, demonstrating effective control by the chiral catalyst system. nih.gov The enantioselectivity is primarily controlled by steric repulsion between the chiral ligand's substituents and the substrate within the transition state. capes.gov.br

Detailed Reaction Mechanism Elucidation for this compound Transformations

Understanding the precise sequence of bond-forming and bond-breaking events is crucial for optimizing existing reactions and designing new ones. The transformations of this compound and its isomers have been the subject of detailed mechanistic studies.

A noteworthy investigation involves the palladium-catalyzed redox-relay Heck reaction of hept-4-en-2-ol. nih.govacs.orgnih.gov Unlike a conventional Heck reaction which would yield an unsaturated alcohol, this transformation produces a saturated ketone. acs.org The mechanism, probed by DFT calculations and deuterium-labeling experiments, involves a "chain-walking" or "relay" process. nih.gov The proposed catalytic cycle begins with the oxidative addition of an aryl source to a Pd(0) catalyst, followed by migratory insertion of the alkene into the palladium-aryl bond. acs.orglibretexts.org This is followed by a series of successive β-hydride elimination and alkene re-insertion steps. acs.orgnih.gov This sequence effectively "walks" the palladium catalyst along the carbon chain until it reaches the carbon bearing the hydroxyl group. nih.gov The formation of a thermodynamically stable hydroxyalkyl-palladium species acts as a thermodynamic sink, driving the reaction toward the final ketone product after tautomerization and catalyst regeneration. capes.gov.brnih.gov

Another mechanistically studied reaction is the acid-catalyzed isomerization of 6-methylhept-5-en-2-ol to a saturated ketone. ntu.edu.sg Deuterium (B1214612) labeling studies confirmed that this transformation proceeds via a 1,5-hydride transfer. The mechanism involves the protonation of the double bond to form a tertiary carbocation, followed by the transfer of the hydride from the carbinol carbon (C2) to the carbocation center (C6) through a six-membered, chair-like transition state. ntu.edu.sg

The phenylselenoetherification of 6-methyl-hept-5-en-2-ol is understood to proceed through an electrophilic addition mechanism. kg.ac.rs The electrophile (PhSe⁺) adds to the double bond to form a cyclic seleniranium ion intermediate. This is followed by an intramolecular, stereospecific SN2-like attack by the hydroxyl group to open the three-membered ring, yielding the final cyclic ether product. kg.ac.rsresearchgate.net

Kinetic Studies and Activation Energy Profiling

Kinetic studies are essential for understanding the rates and mechanisms of chemical reactions. For unsaturated alcohols, these studies often focus on reactions involving the double bond or the hydroxyl group. Research into the phenylselenoetherification of 6-methyl-hept-5-en-2-ol, a structurally similar substrate, has provided valuable kinetic data. researchgate.net The mechanism of this cyclization was investigated through kinetic analysis under pseudo-first-order conditions, demonstrating that additives can have a catalytic role and that the reaction rate is dependent on factors like the pKa of bases used. researchgate.net

In atmospheric chemistry, the kinetics of reactions between unsaturated alcohols and oxidants are of significant interest. Studies have characterized the kinetics of gas-phase reactions of the related compound 6-methyl-5-hepten-2-ol (B124558) with atmospheric oxidants such as ozone (O₃) and hydroxyl radicals (•OH). smolecule.com These interactions are critical for understanding the compound's atmospheric lifetime and its potential to form secondary organic aerosols. smolecule.com

Kinetic investigations into the oxidation of other unsaturated alcohols with pyrazinium chlorochromate (PzCC) have determined thermodynamic and activation parameters, offering a comparative framework for understanding reactivity. orientjchem.org For instance, the oxidation of allyl alcohol, crotonyl alcohol, and styryl carbinol was found to be entropy-controlled, with an isokinetic relationship suggesting a common mechanism across these substrates. orientjchem.org

Furthermore, computational studies on isomers like hept-4-en-2-ol have been used to determine activation free energies for specific reaction steps. In a palladium-catalyzed redox-relay Heck arylation, the alkene insertion transition state was found to have an activation free energy of 10.7 kcal/mol, while a subsequent β-hydride elimination step required 6.0 kcal/mol. acs.org These values are critical for building a complete activation energy profile of a reaction pathway.

Table 1: Activation and Thermodynamic Parameters for Selected Reactions of Unsaturated Alcohols
ReactionSubstrateParameterValueSource
Oxidation by PzCCAllyl AlcoholΔH# (kJ/mol)42.06 orientjchem.org
Crotonyl AlcoholΔH# (kJ/mol)36.12 orientjchem.org
Styryl CarbinolΔH# (kJ/mol)29.41 orientjchem.org
Pd-Catalyzed Heck ArylationHept-4-en-2-olΔG‡ (Alkene Insertion)10.7 kcal/mol acs.org
ΔG‡ (β-Hydride Elimination)6.0 kcal/mol acs.org

Isotopic Labeling Experiments

Isotopic labeling is a powerful technique used to trace the pathway of atoms through a chemical reaction, providing definitive evidence for proposed mechanisms. numberanalytics.comias.ac.inwikipedia.org This is achieved by replacing an atom in a reactant with one of its isotopes (e.g., replacing ¹H with ²H or ¹²C with ¹³C) and then determining the position of the label in the product. ias.ac.inwikipedia.org This method is particularly useful for distinguishing between different potential pathways and for studying degenerate rearrangements where the reactant and product are chemically identical. ias.ac.in

While specific isotopic labeling studies on this compound were not prominently found, the methodology is broadly applicable to understanding its reaction mechanisms. For instance, in a reaction involving the hydroxyl group, labeling the oxygen with ¹⁸O could determine whether the C-O or O-H bond is cleaved. Similarly, deuterium (²H) labeling at various positions on the carbon chain could elucidate which hydrogen atoms are involved in rearrangement or elimination steps.

The power of this technique has been demonstrated in studies of related unsaturated systems. In one study, deuterated formic acid was used as a catalyst to probe the isomerization of methyl vinyl ketone oxide, an unsaturated Criegee intermediate. nsf.gov The detection of a deuterium atom in the product confirmed a concerted hydrogen-atom transfer mechanism involving a double hydrogen-bonded interaction with the acid catalyst. nsf.gov In another example, ¹³C labeling was used to unravel the mechanism of a 1,2- to 1,3-didehydrobenzene conversion. wikipedia.org Methodological proposals for other unsaturated alcohols, such as hept-4-en-6-yn-1-ol, suggest using ¹⁸O and ²H labeling to probe reactivity in catalytic cycles. These examples highlight how isotopic labeling could be applied to provide unambiguous insights into the mechanisms of reactions involving this compound. slideshare.net

Transition State Analysis and Reaction Pathway Mapping

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for mapping reaction pathways and analyzing the structure and energy of transition states. nih.gov These theoretical studies provide detailed mechanistic insights that complement experimental findings. For isomers of this compound, DFT calculations at the B3LYP/6-31G* level of theory have been proposed to calculate transition-state geometries and predict stereochemical outcomes.

Detailed potential energy surfaces have been calculated for reactions of closely related C7 unsaturated alcohols. In the palladium-catalyzed redox-relay Heck arylation of hept-4-en-2-ol, the entire reaction pathway was mapped, identifying key intermediates and transition states. acs.org The calculations revealed that the step determining site- and enantioselectivity was the alkene insertion, with a free energy of activation of 10.7 kcal/mol. acs.org

Similarly, a DFT study on the palladium-catalyzed cyclization of hept-6-en-4-yn-1-ol elucidated the mechanism and the origin of regioselectivity. rsc.org The free energy profiles for different pathways were calculated, revealing that an Sₙ2-type reductive elimination transition state possessed an energy barrier of 26.3 kcal mol⁻¹. rsc.org Another study on the ozonolysis of 6-methyl-5-hepten-2-one, a related ketone, used DFT to determine the geometries and energies of stationary points, including the transition states for the formation of hydroperoxides from carbonyl oxide intermediates. acs.org

Table 2: Calculated Activation Energies for Transition States (TS) in Reactions of Related C7 Unsaturated Alcohols
SubstrateReaction StepTransition StateCalculated Activation Energy (kcal/mol)Source
Hept-4-en-2-olAlkene InsertionTS for C-C bond formation10.7 acs.org
Hept-4-en-2-olβ-Hydride EliminationTS36.0 acs.org
Hept-6-en-4-yn-1-olSₙ2-type Reductive EliminationTS626.3 rsc.org
Hept-6-en-4-yn-1-olSₙ2-type SubstitutionTS7'27.7 rsc.org

These computational analyses provide a map of the energy landscape of a reaction, allowing researchers to predict the most likely pathway and understand the factors controlling selectivity.

Isomerization Studies of this compound and Related Unsaturated Alcohols

Isomerization is a fundamental transformation of unsaturated alcohols, often involving the migration of the double bond to form more stable isomers, such as other alkenols or carbonyl compounds. numberanalytics.com These reactions can be promoted by acid, base, or transition metal catalysts.

Acid-catalyzed isomerization of unsaturated alcohols typically proceeds via protonation of the double bond to form a carbocation intermediate, which then undergoes rearrangement. For example, the isomerization of hept-2-en-1-ol (B12510262) can be achieved using p-toluenesulfonic acid (pTSA) in refluxing toluene. Similarly, acid-catalyzed isomerization is a known reaction for ergot alkaloids containing a peptide part. nih.gov

Base-catalyzed isomerization is also a common and synthetically useful process. Strong bases like potassium tert-butoxide (KOtBu) or organic superbases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) are effective catalysts. acs.orgresearchgate.netresearchgate.net The isomerization of electron-deficient allylic alcohols using TBD has been shown to be a stereospecific process that proceeds through the formation of an intimate ion pair between an allylic anion and the conjugate acid of the base. acs.org This mechanism allows for the efficient transfer of chirality from the starting alcohol to the resulting ketone. acs.org

Transition metals are also widely used to catalyze the isomerization of unsaturated alcohols. Ruthenium-catalyzed processes have been developed for the asymmetric hydrogenation of α,β-unsaturated ketones, which proceed via a cascade involving the base-promoted isomerization of an allylic alcohol intermediate. rsc.org Palladium hydride complexes have been shown to catalyze the long-range isomerization of alkynyl alcohols into α,β-unsaturated aldehydes and ketones, a process that can be sustained over several methylene (B1212753) units. nih.gov This demonstrates the ability of transition metal catalysts to facilitate complex rearrangements in unsaturated systems. nih.gov


Theoretical and Computational Investigations of Hept 6 En 2 Ol

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of molecules like Hept-6-en-2-ol. researchgate.net These computational methods allow for the detailed examination of molecular structure, energy, and electronic properties, providing insights that are often difficult to obtain through experimental means alone. acs.orgiut.ac.ir DFT has become a powerful tool for the semi-quantitative study of organic reactivity. researchgate.net Methods like the B3LYP functional combined with basis sets such as 6-31G(d,p) are commonly used to optimize geometries and calculate the energies and vibrational frequencies of reactants, transition states, and products. acs.org

This compound is a chiral, flexible molecule capable of existing in numerous spatial arrangements known as conformations or rotamers. wikipedia.org Conformational analysis is the study of the energetics of these different arrangements, which arise from rotation about single bonds. wikipedia.org For an acyclic molecule like this compound, these rotations determine the relative positioning of the hydroxyl group, the alkyl chain, and the terminal double bond.

While specific conformational analysis studies for this compound are not prominently documented, the principles can be understood from studies on analogous systems. For flexible seven-membered rings, which share some complexity with a seven-carbon chain, twist-chair conformers are often predicted to be lower in energy than boat or chair conformations. researchgate.net For this compound, computational methods like DFT would be used to perform a systematic search of the potential energy surface. This process identifies all stable conformers (energy minima) and the transition states that connect them. The analysis would reveal the most stable, lowest-energy conformation by comparing the relative energies of all identified isomers. This is crucial as the reactivity and spectroscopic properties of the molecule are a weighted average of its conformer populations. mdpi.com

DFT is extensively used to calculate a variety of electronic structure and reactivity descriptors that predict how a molecule will behave in a chemical reaction. rsc.org These descriptors provide a quantitative basis for understanding the molecule's electrophilic and nucleophilic nature. researchgate.net For this compound, key descriptors would be calculated to understand the reactivity of the hydroxyl group and the terminal double bond.

Commonly calculated descriptors include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy indicates the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The energy gap between HOMO and LUMO provides a measure of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. Red regions (negative potential) indicate areas rich in electrons, such as around the oxygen atom of the hydroxyl group, which are susceptible to electrophilic attack. Blue regions (positive potential) are electron-poor and are sites for nucleophilic attack.

Local Reactivity Descriptors (Fukui Functions or Parr Functions): These indices identify which specific atoms within the molecule are most reactive. researchgate.net For this compound, these functions would pinpoint the reactivity of the carbons in the C=C double bond and the oxygen of the alcohol, predicting the most likely sites for addition or substitution reactions.

DescriptorSignificance for this compound
HOMO EnergyIndicates the nucleophilicity of the π-bond and oxygen lone pairs.
LUMO EnergyIndicates the susceptibility to nucleophilic attack.
HOMO-LUMO GapRelates to the molecule's overall kinetic stability and reactivity.
Molecular Electrostatic Potential (MEP)Visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) sites.
Parr Functions (P+k / P-k)Quantifies the most probable sites for nucleophilic (P+k) and electrophilic (P-k) attack at the atomic level.

Computational chemistry is a powerful tool for elucidating complex reaction mechanisms, including identifying intermediates and transition states. diva-portal.org For reactions involving this compound, such as its oxidation or participation in cyclization reactions, DFT calculations can map out the entire potential energy surface. acs.org

This modeling involves:

Locating Stationary Points: The geometries of reactants, products, intermediates, and transition states are optimized. acs.org Minima (reactants, products, intermediates) have no imaginary frequencies, while a transition state is a first-order saddle point with exactly one imaginary frequency corresponding to the motion along the reaction coordinate. acs.org

Calculating Activation Energies: The energy difference between the reactants and the transition state gives the activation energy (or barrier) of the reaction, which determines the reaction rate. researchgate.net

Visualizing the Reaction Path: An Intrinsic Reaction Coordinate (IRC) calculation can be performed to confirm that a located transition state correctly connects the desired reactants and products.

For instance, in palladium-catalyzed reactions of similar alkenyl alcohols, DFT has been used to determine that the initial alkene insertion step is often selectivity-determining. acs.org Calculations can reveal subtle electronic or steric effects that control regio- and enantioselectivity. acs.org By modeling the geometries and energies of all possible transition states, researchers can predict the major product of a reaction with high accuracy. researchgate.net

Molecular Dynamics Simulations and Conformational Dynamics

While quantum chemical calculations analyze static structures, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. encyclopedia.pub MD simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule moves, flexes, and interacts with its environment, such as a solvent. mdpi.com

For this compound, MD simulations would be valuable for:

Exploring Conformational Space: MD can uncover the conformational dynamics of highly flexible molecules, showing the transitions between different low-energy conformers identified by quantum calculations. encyclopedia.pub

Modeling Solvent Effects: The behavior and stability of different conformers can be significantly influenced by the solvent. MD simulations explicitly model solvent molecules (e.g., water), providing a realistic picture of how hydrogen bonding and other intermolecular forces affect the molecule's structure and dynamics. This is particularly important for understanding the behavior of the hydrophilic alcohol group in aqueous environments.

Simulating Interactions: MD is used to study how a molecule like this compound might bind to a receptor or interact with other molecules. It can help determine the dynamics of binding and the structure of the resulting complex. mdpi.com

Force fields like GROMOS or AMBER are commonly used in MD simulations to describe the potential energy of the system. mdpi.com These simulations can span from nanoseconds to milliseconds, providing a detailed movie of the molecule's behavior at an atomic level. mdpi.com

Chemoinformatics Approaches for this compound Related Structures

Chemoinformatics applies computational methods to solve chemical problems, often by analyzing large datasets of chemical information. A key application relevant to this compound is the development of Quantitative Structure-Activity Relationship (QSAR) models.

A QSAR study attempts to build a statistical model that correlates the chemical structure of a series of compounds with a specific property, such as biological activity or, in the case of a flavor/fragrance compound, olfactory character. For a series of unsaturated alcohols related to this compound, a QSAR model could be developed as follows:

Dataset Assembly: A dataset of similar molecules with known experimental values for a particular property (e.g., toxicity, receptor binding affinity) is collected. researchgate.net

Descriptor Calculation: For each molecule in the dataset, a large number of numerical "molecular descriptors" are calculated. These can range from simple properties like molecular weight to complex electronic descriptors derived from quantum chemical calculations.

Feature Selection and Model Building: Statistical methods are used to select the most relevant descriptors that correlate with the activity. A mathematical model is then built using techniques like Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Machines (SVM). researchgate.net

Validation: The model's predictive power is rigorously tested using internal validation techniques and, most importantly, an external set of compounds not used in the model-building process. researchgate.net

QSAR models allow for the prediction of properties for new, unsynthesized molecules, guiding synthetic efforts toward compounds with desired characteristics.

Application of Hept 6 En 2 Ol As a Versatile Building Block in Complex Organic Synthesis

Utilization in Total Synthesis of Natural Products (e.g., Pheromones, Terpenoids)

Hept-6-en-2-ol and its derivatives have proven to be instrumental in the total synthesis of various natural products, particularly insect pheromones. The presence of a chiral center and a terminal double bond allows for the construction of key structural motifs found in these biologically active molecules.

One notable example is the synthesis of (-)-Frontalin , a pheromone of the western pine beetle. While various synthetic routes have been developed, some approaches utilize chiral precursors that can be derived from or are analogous to this compound. For instance, syntheses have been reported starting from (E)-2-methyl-2,6-heptadiene-1-ol, which shares a similar carbon skeleton. researchgate.netfaidherbe.org The key steps in these syntheses often involve asymmetric epoxidation to introduce the necessary chirality, followed by cyclization to form the characteristic bicyclic acetal (B89532) structure of frontalin. researchgate.net

Similarly, this compound derivatives are key intermediates in the synthesis of (-)-Brevicomin , another important beetle pheromone. The synthesis of brevicomin often involves the creation of a diol precursor, which can be accessed from unsaturated alcohols like this compound. The stereochemistry of the alcohol and the subsequent transformations are crucial for obtaining the desired enantiomer of the final product.

The aggregation pheromone Sulcatol (6-methyl-5-hepten-2-ol) is a direct analogue of this compound and its synthesis has been extensively studied. Enantioselective synthesis of both (R)-(-)- and (S)-(+)-sulcatol has been achieved through various methods, including the reduction of the corresponding ketone, 6-methyl-5-hepten-2-one. researchgate.net Biocatalytic reductions using yeast or isolated enzymes have been shown to produce sulcatol with high enantiomeric excess. researchgate.net These syntheses highlight the importance of controlling the stereochemistry at the C2 position, which is critical for the biological activity of the pheromone. researchgate.netcdnsciencepub.com

The following table summarizes the role of this compound and its analogs in the synthesis of these natural products.

Natural ProductKey Synthetic Strategy Involving this compound or Analog
(-)-FrontalinUtilization of chiral precursors with a similar carbon skeleton, often involving asymmetric epoxidation. researchgate.netfaidherbe.org
(-)-BrevicominServes as a precursor for the key diol intermediate necessary for the synthesis of the bicyclic ether structure.
SulcatolDirect enantioselective synthesis via asymmetric reduction of the corresponding ketone or from chiral pool starting materials. researchgate.netresearchgate.netcdnsciencepub.com

Role in the Synthesis of Pharmaceutical Intermediates (excluding clinical data)

The chiral nature of this compound makes it an attractive starting material for the synthesis of enantiomerically pure pharmaceutical intermediates. The secondary alcohol can be readily derivatized or inverted, and the terminal alkene provides a handle for a variety of carbon-carbon bond-forming reactions and functional group transformations.

While specific, direct applications in the synthesis of marketed drugs are not extensively documented in publicly available literature, the structural motif of this compound is found within more complex molecules that are intermediates in the synthesis of bioactive compounds. For example, chiral alcohols are crucial components in the synthesis of prostaglandins (B1171923) and steroids, where the stereochemistry of the hydroxyl groups dictates the biological activity. Although direct synthesis from this compound is not explicitly detailed, its potential as a chiral building block for such syntheses is evident.

The versatility of this compound allows it to serve as a scaffold for the introduction of various functionalities. The double bond can undergo reactions such as ozonolysis to yield aldehydes, or epoxidation followed by ring-opening to introduce new stereocenters. The alcohol functionality can be oxidized to a ketone or used in coupling reactions. This array of possible transformations makes it a valuable tool for medicinal chemists in the exploratory synthesis of novel drug candidates.

Precursor in the Synthesis of Specialty Chemicals and Advanced Materials (excluding chemical/physical properties)

The unique structure of this compound also lends itself to the synthesis of specialty chemicals and advanced materials. The presence of both a polymerizable group (the terminal alkene) and a chiral center opens up possibilities for the creation of functional polymers and liquid crystals.

In the realm of specialty chemicals, the terminal alkene of this compound can be functionalized to produce a variety of derivatives. For instance, esterification of the alcohol followed by polymerization of the alkene could lead to the formation of chiral polymers with potential applications in chiral chromatography or as specialty additives.

The development of chiral liquid crystals is an area of significant research interest. researchgate.net While direct synthesis from this compound is not widely reported, its chiral structure is a desirable feature in the design of liquid crystalline molecules. By incorporating the this compound moiety into a larger, rigid molecular framework, it is conceivable to synthesize novel chiral liquid crystals with unique phase behaviors and electro-optical properties. The synthesis of such materials often involves the connection of a chiral tail to a rigid core, a role for which this compound could be well-suited. researchgate.net

The potential applications of this compound as a precursor are summarized in the table below.

Application AreaPotential Role of this compound
Specialty PolymersChiral monomer for the synthesis of functional polymers.
Chiral ChromatographyPrecursor for chiral stationary phases.
Liquid CrystalsChiral building block for the design of novel liquid crystalline materials. researchgate.net

Ligand and Catalyst Component Design Utilizing this compound Scaffolds

The chiral backbone of this compound makes it an attractive scaffold for the design of chiral ligands and auxiliaries for asymmetric catalysis. wikipedia.org The development of new chiral ligands is crucial for the advancement of enantioselective synthesis, a field with significant implications for the pharmaceutical and fine chemical industries. researchgate.net

The hydroxyl group of this compound can be used as an anchor point for the attachment of coordinating groups, such as phosphines, to create chiral phosphine (B1218219) ligands. researchgate.net These ligands can then be complexed with transition metals to form catalysts for a variety of asymmetric reactions, including hydrogenation, allylic alkylation, and cross-coupling reactions. The stereochemistry of the this compound backbone can influence the chiral environment around the metal center, thereby directing the stereochemical outcome of the reaction.

Furthermore, this compound can be employed as a chiral auxiliary. wikipedia.org In this approach, the chiral alcohol is temporarily attached to a prochiral substrate. The inherent chirality of the auxiliary then directs the stereoselective attack of a reagent on the substrate. After the desired transformation, the auxiliary can be cleaved and recovered. The terminal alkene of this compound could also participate in directing the stereoselectivity of certain reactions.

The potential roles of this compound in catalyst design are outlined in the table below.

Catalyst ComponentDesign Strategy Involving this compound
Chiral Phosphine LigandsThe alcohol serves as a handle to attach phosphine moieties, creating a chiral bidentate or monodentate ligand. researchgate.net
Chiral AuxiliariesTemporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.org
Chiral CatalystsThe entire molecule can act as a chiral scaffold for the construction of more complex organocatalysts.

Research on Derivatives and Analogues of Hept 6 En 2 Ol

Synthesis of Hepten-diols, -triols, and Related Polyfunctional Compounds

The strategic functionalization of hept-6-en-2-ol opens pathways to a variety of polyfunctional molecules, including diols and triols. These compounds are valuable intermediates in the synthesis of complex natural products and other target molecules.

A notable chemoenzymatic approach has been developed for the synthesis of hept-6-ene-2,5-diol stereoisomers. nih.gov This method utilizes lipase-catalyzed acylation, demonstrating the power of biocatalysis in achieving stereoselectivity. nih.gov The resulting diol derivatives have proven to be versatile chiral building blocks, successfully applied in the asymmetric synthesis of natural products like decarestrictine L, pyrenophorol, and stagonolide (B1260407) E. nih.gov

Further elaboration of the heptene (B3026448) framework can lead to the introduction of additional hydroxyl groups, yielding hepten-triols. For instance, the Sharpless asymmetric dihydroxylation of a protected hex-4-en-1-yn-3-ol, a related unsaturated alcohol, showcases a key step that can be adapted to synthesize triol derivatives. researchgate.net This reaction is highly diastereoselective and provides a reliable method for creating stereochemically complex polyols. The resulting (2R,3S,4S)-hex-5-ene-2,3,4-triol is a precursor for more complex structures. researchgate.net

The synthesis of polyfunctional compounds is not limited to those containing only hydroxyl groups. The inherent reactivity of the double bond and the alcohol functionality in this compound allows for the introduction of a wide range of functional groups, including aldehydes, ketones, carboxylic acids, amines, and halides. scribd.com These transformations enable the creation of a diverse library of polyfunctional molecules with varied applications. scribd.com For example, oxidation of the hydroxyl group can yield a ketone, while hydroformylation of the alkene can introduce an aldehyde functionality. vulcanchem.com

Starting Material Key Transformation Product Type Application/Significance
Sulcatol (related to this compound)Lipase-catalyzed acylationHept-6-ene-2,5-diol stereoisomersChiral intermediates for natural product synthesis nih.gov
Protected hex-4-en-1-yn-3-olSharpless asymmetric dihydroxylationHex-5-ene-2,3,4-triolPrecursor for complex polyols researchgate.net
This compoundVarious (Oxidation, Hydroformylation, etc.)Polyfunctional compounds (ketones, aldehydes, etc.)Diverse building blocks for organic synthesis scribd.comvulcanchem.com

Exploration of Isomeric Heptenols and Their Comparative Reactivity

The isomers of heptenol, which differ in the positions of the double bond and the hydroxyl group, exhibit distinct reactivity profiles. Understanding these differences is crucial for selecting the appropriate isomer for a specific synthetic target. solubilityofthings.comck12.org

For example, hept-1-en-2-ol, an isomer of this compound, features a double bond adjacent to the hydroxyl group, forming an allylic alcohol. This structural arrangement enhances the reactivity of the double bond and the alcohol. In contrast, the isolated double bond in this compound allows for more selective reactions at either the alkene or the alcohol functionality without electronic interference from the other group.

Theoretical studies on simpler isomeric alcohols, such as propan-1-ol and propan-2-ol, provide insights into the factors governing reactivity. scirp.org These studies show that propan-1-ol has a smaller HOMO-LUMO energy gap, suggesting it is chemically more reactive than propan-2-ol. scirp.org Such computational analyses can be extended to the heptenol series to predict and rationalize their reactivity patterns.

The synthesis of various heptenol isomers often requires different strategic approaches. For instance, (E)-Hept-2-en-1-ol can be synthesized via hydroboration of 1-heptyne (B1330384) followed by oxidative workup. This method provides anti-Markovnikov addition to the alkyne. Isomerization of hept-2-en-1-ol (B12510262) can be achieved using p-toluenesulfonic acid in toluene.

Isomer Key Structural Feature Predicted Reactivity Characteristic Synthetic Method Example
This compoundIsolated double bond and secondary alcoholSelective functionalization of either groupNot detailed in provided context
Hept-1-en-2-olAllylic alcoholEnhanced reactivity of both functional groups Acid-catalyzed hydration of heptyne
(E)-Hept-2-en-1-olPrimary allylic alcoholDifferent steric and electronic environmentHydroboration-oxidation of 1-heptyne

Heteroatom-Substituted Analogues of this compound

The introduction of heteroatoms other than oxygen into the heptene framework leads to the synthesis of novel analogues with potentially unique chemical and biological properties. These heteroatoms can be incorporated into the carbon chain or as substituents.

Nitrogen-containing analogues, such as hept-6-en-2-amine, can be synthesized from this compound. One method involves the conversion of the alcohol to a suitable leaving group followed by nucleophilic substitution with an amine source. Another route is the reductive amination of the corresponding ketone, 6-hepten-2-one, using reagents like ammonium (B1175870) acetate (B1210297) and sodium cyanoborohydride. chemicalbook.com

Sulfur-containing analogues can also be prepared. For example, phenylselenoetherification is a powerful method for the cyclization of unsaturated alcohols, which can be adapted to introduce selenium and subsequently other heteroatoms. acs.org While not a direct synthesis of a simple sulfur-substituted heptenol, this methodology highlights the potential for intramolecular reactions to create complex heterocyclic structures containing heteroatoms.

The synthesis of furan-containing derivatives has also been reported. For instance, hept-6-en-1-yl furan-2-carboxylate (B1237412) was synthesized in a one-pot reaction from furfural (B47365). mdpi.comresearchgate.net This process involves the oxidation of furfural to furoic acid, followed by esterification with a heptenyl halide. mdpi.comresearchgate.net

Heteroatom Analogue Example Synthetic Precursor Key Reagents/Method
NitrogenHept-6-en-2-amine6-Hepten-2-oneAmmonium acetate, sodium cyanoborohydride chemicalbook.com
Sulfur/SeleniumHeterocyclic derivativesUnsaturated alcoholsPhenylselenoetherification acs.org
Oxygen (in a ring)Hept-6-en-1-yl furan-2-carboxylateFurfural and 7-bromo-1-hepteneOne-pot oxidation and esterification mdpi.comresearchgate.net

Stereochemical Implications in Derivative Synthesis

Control of stereochemistry is a paramount concern in the synthesis of derivatives from chiral starting materials like this compound. The stereocenter at C-2 can influence the stereochemical outcome of reactions at other positions in the molecule.

In the synthesis of hepten-diols, the use of lipase-catalyzed kinetic resolution is a key strategy for separating enantiomers and creating stereochemically pure intermediates. nih.gov This enzymatic approach offers high selectivity that is often difficult to achieve with traditional chemical methods.

Palladium-catalyzed intramolecular hydroxycarbonylation of (2S)-hept-6-en-2-ol has been shown to proceed with high diastereoselectivity, yielding 2,6-cis-tetrahydropyranyl acetic acids. researchgate.net This domino reaction, involving cyclization, carbonylation, and hydroxylation, demonstrates how the initial stereocenter directs the formation of new stereocenters in the product. researchgate.net This method was instrumental in the total synthesis of the natural product (+)-civet cat compound. researchgate.net

The Mitsunobu reaction provides another example of a stereocontrolled transformation. The coupling of (R)-hept-6-en-2-ol with phenol (B47542) using diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) proceeds with inversion of configuration at the chiral center, a hallmark of this reaction. vulcanchem.com This allows for the predictable synthesis of enantiomerically enriched ethers.

Furthermore, the stereoselective synthesis of more complex molecules, such as diarylheptanoids, has been achieved using derivatives of this compound. researchgate.net These syntheses often employ key stereoselective steps like Sharpless asymmetric epoxidation and kinetic resolution to control the absolute and relative stereochemistry of the final products. researchgate.net The inherent chirality of this compound and its derivatives is thus a powerful tool for the construction of enantiomerically pure complex molecules. thieme-connect.de

Reaction Type Starting Material Stereochemistry Key Feature Stereochemical Outcome
Lipase-catalyzed acylationRacemicKinetic resolutionSeparation of enantiomers nih.gov
Pd-catalyzed hydroxycarbonylation(2S)-hept-6-en-2-olDiastereoselective cyclization2,6-cis-tetrahydropyranyl acetic acid researchgate.net
Mitsunobu reaction(R)-hept-6-en-2-olInversion of configurationStereospecific formation of ethers vulcanchem.com
Asymmetric epoxidationAchiral precursorChiral catalystEnantioselective formation of epoxides researchgate.net

Advanced Analytical and Spectroscopic Research Methodologies for Hept 6 En 2 Ol

Development and Application of Advanced NMR Spectroscopy Techniques for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic compounds. For a molecule such as Hept-6-en-2-ol, with its chiral center and conformational flexibility, advanced NMR techniques are essential for a complete structural and stereochemical description.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton (¹H) and carbon (¹³C) signals of this compound by revealing correlations between nuclei. science.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. princeton.edu For this compound, COSY would show correlations between the proton at C2 (H-2) and the methyl protons at C1 as well as the methylene (B1212753) protons at C3. It would also reveal the coupling network of the terminal alkene, showing correlations between the vinyl protons at C7 and the allylic proton at C6, and between H-6 and the methylene protons at C5.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. princeton.edu It is a definitive method for assigning carbon resonances based on their known proton assignments.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. princeton.edu This is particularly useful for conformational analysis, helping to determine the preferred spatial arrangement of the molecule's flexible carbon chain.

The expected correlations from these key 2D NMR experiments for this compound are summarized below.

Experiment Proton(s) Expected Correlations (¹H or ¹³C) Information Gained
COSY H-2 (methine)H-1 (methyl), H-3 (methylene)Connectivity around the chiral center
H-6 (methine)H-5 (methylene), H-7 (vinyl)Connectivity of the alkene moiety
HSQC H-1C-1Direct ¹H-¹³C one-bond correlation
H-2C-2Direct ¹H-¹³C one-bond correlation
H-3C-3Direct ¹H-¹³C one-bond correlation
H-4C-4Direct ¹H-¹³C one-bond correlation
H-5C-5Direct ¹H-¹³C one-bond correlation
H-6C-6Direct ¹H-¹³C one-bond correlation
H-7C-7Direct ¹H-¹³C one-bond correlation
HMBC H-1 (methyl)C-2, C-3Confirms C1-C2 bond
H-2 (methine)C-1, C-3, C-4Confirms carbon backbone
H-7 (vinyl)C-5, C-6Confirms C6-C7 bond and chain
NOESY H-2H-3, H-4Proximity-based conformational data

Determining the enantiomeric purity or enantiomeric excess (ee) of a chiral compound is critical, particularly in asymmetric synthesis. wikipedia.org

Chiral Gas Chromatography (GC): This is a widely used and effective method for separating enantiomers. The sample is passed through a capillary column containing a chiral stationary phase. The two enantiomers of this compound interact differently with this chiral environment, leading to different retention times. google.comscielo.br The enantiomeric excess can be calculated directly from the relative areas of the two separated peaks in the chromatogram. lboro.ac.uk

Chiral Shift Reagent (CSR) Studies: In NMR spectroscopy, the spectra of two enantiomers are identical in an achiral solvent. However, adding a chiral shift reagent, such as a lanthanide complex like tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (Eu(hfc)₃), can induce separation of the signals. researchgate.netrsc.org The CSR forms a transient diastereomeric complex with each enantiomer of this compound. Because diastereomers have different physical properties, their corresponding nuclei are no longer chemically equivalent and will resonate at slightly different frequencies in the NMR spectrum. harvard.edu By integrating the separated peaks (e.g., the signals for the C1-methyl or C2-methine protons), the ratio of enantiomers, and thus the enantiomeric excess, can be determined.

Application of Advanced Mass Spectrometry for Elucidating Complex Reaction Products

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of an analyte.

While standard mass spectrometry provides the nominal molecular weight, high-resolution mass spectrometry can measure the mass of a molecule with extremely high accuracy (typically to within 5 ppm). This allows for the determination of the precise elemental formula of a compound. For this compound, HRMS would be used to confirm its molecular formula, C₇H₁₄O, by matching the experimentally measured mass to the calculated exact mass. arkat-usa.org This capability is crucial for distinguishing it from isomers or other compounds that may have the same nominal mass but a different elemental composition.

Property Value
Molecular Formula C₇H₁₄O
Nominal Mass 114
Monoisotopic (Exact) Mass 114.104465

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and then fragmented by collision with an inert gas. The resulting fragment ions (product ions) are then analyzed. nationalmaglab.org The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. chemguide.co.uk For this compound (molecular ion at m/z 114), several key fragmentation pathways can be predicted based on the principles of mass spectral fragmentation of alcohols. libretexts.orglibretexts.org

Loss of Water: A common fragmentation for alcohols is the elimination of a water molecule, which would produce a peak at m/z 96 (114 - 18).

Alpha-Cleavage: The bond adjacent to the oxygen atom can break. Cleavage of the C1-C2 bond would result in the loss of a methyl radical (•CH₃) to give a fragment at m/z 99. The more significant alpha-cleavage would be the breaking of the C2-C3 bond, resulting in a stable, resonance-stabilized fragment at m/z 45 [CH₃CH=OH]⁺.

Loss of an Alkene: Fragmentation can also be initiated by the double bond, potentially leading to the loss of propene or other small alkene fragments.

Precursor Ion (M⁺˙) m/z Key Fragment Ion m/z Neutral Loss Proposed Fragmentation Pathway
1149915 (•CH₃)Alpha-cleavage (loss of methyl group)
1149618 (H₂O)Dehydration
1147143 (•C₃H₇)Cleavage of C3-C4 bond
1144569 (•C₅H₉)Alpha-cleavage (loss of pentenyl radical)

X-ray Crystallography of this compound Derivatives for Structural Elucidation (if crystalline derivatives exist)

While this compound itself is a liquid at standard conditions, its structural properties can be definitively determined through the X-ray diffraction analysis of its crystalline derivatives. The formation of a stable, well-ordered crystal lattice is a prerequisite for this technique. Research into related bicyclic heptene (B3026448) structures demonstrates the utility of this approach.

For instance, in the synthesis of diastereomerically pure endo-bicyclo[3.2.0]hept-6-en-3-yl benzoates, X-ray crystallography was employed to unequivocally confirm the endo-configuration of the molecule. arkat-usa.org The precursor, endo-bicyclo[3.2.0]hept-6-en-3-ol, was prepared by the selective reduction of the corresponding ketone. arkat-usa.org Subsequent esterification yielded various benzoate (B1203000) derivatives, one of which (endo-bicyclo[3.2.0]hept-6-en-3-yl 4-bromobenzoate, 6b ) was suitable for single-crystal X-ray analysis. arkat-usa.org The analysis provided precise data on bond lengths, bond angles, and the spatial orientation of the benzoate moiety relative to the bicycloheptene core, confirming its endo position. arkat-usa.org

Although direct crystallographic data for a linear this compound derivative was not found, this example with a related bicycloheptenol derivative illustrates a viable pathway for its structural elucidation. A similar strategy could be applied by synthesizing a suitable crystalline derivative of this compound, such as a benzoate or a p-nitrobenzoate, to facilitate crystal growth and subsequent X-ray analysis.

Table 1: Selected Crystal Data for a Related Bicyclic Heptenol Derivative (endo-bicyclo[3.2.0]hept-6-en-3-yl 4-bromobenzoate) Data sourced from a study on endo-bicyclo[3.2.0]hept-6-en-3-yl benzoates. arkat-usa.org

Parameter Value
Crystal System Triclinic
Space Group P-1
Unit Cell Dimensions a = 6.6718(2) Å, α = 74.3740(10)°
b = 8.2358(2) Å, β = 88.067(2)°
c = 11.6390(3) Å, γ = 83.0370(10)°
Volume 611.36(3) ų
Z (Molecules per unit cell) 2
Density (calculated) 1.593 Mg/m³

Chromatographic Methodologies for Separation and Purification Research (e.g., Chiral HPLC, GC-MS method development)

Chromatography is an indispensable tool in the research of this compound, enabling its purification from reaction mixtures and the separation of its stereoisomers.

Purification by Column Chromatography

Standard column chromatography over silica (B1680970) gel is a common method for purifying this compound and its derivatives from crude reaction products. The choice of eluent is critical for achieving good separation. Research studies have reported successful purification using solvent systems such as pentane/tert-butyl methyl ether and ethyl acetate (B1210297)/hexane. amazonaws.com For example, in one synthesis, this compound was purified using a mixture of pentane/tert-butyl methyl ether (9:1), with a reported Rf value of 0.35. amazonaws.com

Table 2: Examples of Column Chromatography Systems for Heptenol Purification Data compiled from synthetic procedures for heptenol and its derivatives. amazonaws.com

Compound Eluent System (v/v) Support
This compound Pentane / tert-butyl methyl ether (9:1) Silica Gel
5-Methylhept-6-en-2-yl 4-pentenoate Pentane / tert-butyl methyl ether (40:1) Silica Gel

Chiral HPLC and GC for Enantiomeric Separation

As this compound possesses a chiral center at the C2 position, it exists as a pair of enantiomers, (R)- and (S)-hept-6-en-2-ol. Separating and quantifying these enantiomers is crucial for stereoselective synthesis and for studying their distinct biological activities. Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for this purpose. mdpi.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. mdpi.comsigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel OD-H, Chiralpak AD-H), are widely used for resolving alcohol enantiomers. dergipark.org.trresearchgate.net

Alternatively, chiral Gas Chromatography (GC) can be employed. Research on the reduction of 7,7-dimethylbicyclo[3.2.0]hept-2-en-6-one demonstrated the separation of the resulting alcohol enantiomers. psu.edu The enantiomeric excess of the alcohol products was determined by GC after derivatization with isopropyl isocyanate, using a Chirasil-valine stationary phase. psu.edu This approach highlights the power of chiral GC in analyzing the stereochemical outcome of a reaction.

Table 3: Illustrative Chiral HPLC Method Parameters for Enantiomer Resolution Based on typical methods for resolving chiral alcohols. dergipark.org.trresearchgate.net

Parameter Description
Column Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate))
(250 mm x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol / Diethylamine (e.g., 97.5:2.5:0.025, v/v/v)
Flow Rate 1.0 - 1.2 mL/min (Isocratic)
Temperature 25°C
Detection UV (e.g., 220 nm) or Photodiode Array (PDA)

GC-MS Method Development

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile compounds like this compound in complex mixtures. mdpi.com Method development involves optimizing several parameters to ensure sensitivity, selectivity, and reproducibility. researchgate.netsrce.hr

A typical GC-MS method begins with optimizing the injection process and the oven temperature program. A programmed temperature ramp is used to separate compounds based on their boiling points and interactions with the GC column. For instance, an initial oven temperature might be held to allow for the elution of very volatile compounds, followed by a gradual increase in temperature to elute less volatile components like this compound. mdpi.com The mass spectrometer settings, including the ionization energy and mass range scanned, are also critical. For quantitative studies, more advanced techniques like tandem mass spectrometry (GC-MS/MS) in Multiple Reaction Monitoring (MRM) mode can be used to enhance selectivity and lower detection limits, especially in complex matrices. srce.hr

Table 4: Example of a GC-MS Temperature Program for Analysis of Volatile Alcohols Adapted from a method for analyzing volatile organic compounds including related alcohols. mdpi.com

Future Perspectives and Emerging Research Directions for Hept 6 En 2 Ol

Integration with Flow Chemistry and Continuous Synthesis Methodologies

The fine chemical industry is increasingly transitioning from traditional batch processing to continuous flow chemistry to enhance safety, efficiency, and scalability. While specific research on the continuous synthesis of Hept-6-en-2-ol is still emerging, the principles of flow chemistry offer significant potential for its production and subsequent transformations.

Flow chemistry involves the continuous pumping of reactants through a network of tubes or microreactors, where reactions occur under precisely controlled conditions. This methodology offers several advantages applicable to the synthesis and use of Hep-6-en-2-ol:

Enhanced Safety: Many reactions involving alkenes and alcohols can be highly exothermic. Flow reactors, with their high surface-area-to-volume ratio, allow for superior heat dissipation, mitigating the risk of thermal runaways.

Improved Yield and Selectivity: The precise control over reaction parameters such as temperature, pressure, and residence time in a flow system can lead to higher yields and better selectivity for desired products in the transformations of this compound.

Scalability: Scaling up production in a flow system is often a matter of running the reactor for a longer duration or by "numbering-up" (running multiple reactors in parallel), which is typically more straightforward than scaling up batch reactors.

The application of flow chemistry could be particularly beneficial for catalytic hydrogenations, oxidations, or metathesis reactions involving this compound, allowing for safer handling of hazardous reagents and catalysts.

Development of Novel Catalytic Systems for this compound Transformations

The dual functionality of this compound makes it a prime substrate for a wide array of catalytic transformations. The development of novel, highly efficient, and selective catalysts is a major focus of current research.

Catalyst TypeTransformation of this compoundPotential Advantages
Homogeneous Catalysts Asymmetric hydrogenation, hydroformylationHigh selectivity, mild reaction conditions
Heterogeneous Catalysts Oxidation, metathesisEase of separation and recyclability, enhanced stability
Biocatalysts (Enzymes) Kinetic resolution, enantioselective oxidationHigh stereoselectivity, environmentally benign conditions

Recent research has focused on areas such as:

Asymmetric Catalysis: The chiral center at the C-2 position of this compound makes it a valuable target for asymmetric synthesis and a useful chiral building block. Novel chiral catalysts are being developed to produce specific enantiomers of this compound and its derivatives with high enantiomeric excess.

Metathesis: The terminal double bond is susceptible to olefin metathesis, a powerful carbon-carbon bond-forming reaction. New ruthenium and molybdenum-based catalysts are enabling more efficient self-metathesis and cross-metathesis reactions involving this compound to produce longer-chain diols and other functionalized molecules.

Oxidation Catalysis: Selective oxidation of either the secondary alcohol to a ketone or the alkene to an epoxide or diol is a key transformation. Research is ongoing to develop catalysts that can selectively target one functional group while leaving the other intact.

Bio-inspired Synthesis and Biotransformations Involving this compound

The principles of green chemistry have spurred significant interest in bio-inspired and biocatalytic methods for chemical synthesis. This compound is a suitable substrate for various enzymatic transformations, offering a sustainable alternative to traditional chemical methods.

Key areas of investigation include:

Enzymatic Kinetic Resolution: Lipases are commonly employed for the kinetic resolution of racemic this compound. This process involves the selective acylation of one enantiomer, allowing for the separation of the two enantiomers. Researchers are exploring new lipases and optimizing reaction conditions to improve efficiency and enantioselectivity.

Whole-Cell Biotransformations: The use of whole microorganisms to perform specific chemical transformations on this compound is a promising approach. This can involve the introduction of specific genes into bacteria or yeast to create biocatalysts capable of performing desired reactions, such as stereoselective oxidations or reductions.

Bio-inspired Synthesis Routes: Nature provides a blueprint for the efficient synthesis of complex molecules. Researchers are investigating bio-inspired synthetic pathways that mimic natural processes to produce this compound and its derivatives from renewable feedstocks.

Advanced Materials Science Applications and Polymer Chemistry Innovations

The presence of both a hydroxyl group and a polymerizable alkene moiety makes this compound an attractive monomer for the synthesis of novel polymers and advanced materials.

While the specific use of this compound in this area is an emerging field, its structure suggests potential applications in:

Functional Polymers: The hydroxyl group can serve as a site for post-polymerization modification, allowing for the introduction of various functional groups onto the polymer backbone. This could lead to the development of materials with tailored properties, such as specific solubility, reactivity, or biocompatibility.

Cross-linked Materials: The dual functionality allows this compound to act as a cross-linking agent, creating networked polymer structures. These materials could find applications in hydrogels, elastomers, and coatings.

Sequence-Defined Polymers: The synthesis of polymers with a precisely controlled sequence of monomers is a significant challenge in polymer chemistry. snu.ac.kr While not directly demonstrated with this compound, its potential as a functional monomer could be explored in iterative synthesis methods to create sequence-defined polymers for applications in data storage, catalysis, or biomedicine. snu.ac.kr The development of methods for creating high molecular weight sequence-defined polymers is an active area of research. snu.ac.kr

The exploration of this compound in polymer chemistry is still in its early stages, but its versatile structure holds considerable promise for the creation of next-generation materials with unique and valuable properties.

Q & A

Q. Advanced: How can stereoselective synthesis of this compound be optimized to achieve enantiomeric excess?

Methodological Answer: Chiral catalysts (e.g., Jacobsen’s Mn-salen complexes) or enzymatic resolution can enhance enantioselectivity. For instance, asymmetric epoxidation of precursor alkenes followed by regioselective ring-opening with Grignard reagents may improve stereochemical control. NMR monitoring of diastereomeric intermediates (e.g., δ 1.19 ppm for methyl protons in CDCl₃) is essential to track enantiomeric ratios .

Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

  • ¹H NMR (200 MHz, CDCl₃): Key signals include δ 5.81 ppm (ddt, alkene proton), δ 3.75–3.86 ppm (m, hydroxyl-bearing carbon), and δ 1.19 ppm (d, J = 6.1 Hz, methyl group) .
  • EI-MS : Dominant fragments at m/z 45 (base peak) and 81, corresponding to C₃H₅O⁺ and C₅H₉⁺ ions, confirm the alkene and hydroxyl motifs .

Q. Advanced: How can discrepancies in NMR chemical shifts for this compound be resolved across studies?

Methodological Answer: Variations in δ values often arise from solvent effects (e.g., CDCl₃ vs. DMSO-d₆) or trace impurities. Internal calibration with tetramethylsilane (TMS) and cross-referencing with databases (e.g., NIST Chemistry WebBook) can standardize assignments. For example, the alkene proton’s δ range (5.7–5.9 ppm) should be validated against published spectra .

Basic: What are the thermodynamic properties of this compound under reduced pressure?

Q. Advanced: How do structural analogs (e.g., 6-Methyl-5-hepten-2-ol) compare in volatility and phase behavior?

Methodological Answer: Branching (e.g., 6-methyl substitution) lowers volatility due to increased van der Waals interactions. Comparative gas chromatography (GC) under isothermal conditions can quantify retention time differences, with logP values (e.g., 2.1 for this compound vs. 2.4 for 6-methyl analog) predicting relative hydrophobicity .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Chemical-resistant gloves (nitrile), lab coats, and P95 respirators for aerosol prevention.
  • First Aid : Immediate rinsing with water for skin/eye contact; inhalation requires fresh air and medical consultation .

Q. Advanced: How does this compound’s stability impact long-term storage and experimental reproducibility?

Methodological Answer: Oxidative degradation at the alkene moiety can occur under ambient light. Storage in amber vials under nitrogen at 4°C extends stability. Periodic GC-MS analysis (monitoring for peaks at m/z 71 [C₄H₇O⁺], indicative of degradation) ensures sample integrity .

Basic: What are the applications of this compound in chemical biology studies?

Methodological Answer:
It serves as a chiral building block for pheromone synthesis (e.g., sulcatol analogs in insect behavior studies). Esterification with fatty acids (e.g., 4-Methylpent-4-ensäure) produces volatile esters for electrophysiological assays .

Q. Advanced: How can isotopic labeling (e.g., ²H, ¹³C) of this compound enhance metabolic tracing in ecological studies?

Methodological Answer: Deuterium incorporation at the hydroxyl-bearing carbon (C2) via Pd/C-catalyzed H/D exchange enables tracking in mass spectrometry. ¹³C-NMR (e.g., δ 70–75 ppm for labeled C2) quantifies incorporation efficiency, aiding in metabolic flux analysis .

Basic: How should researchers address contradictions in reported physical data (e.g., boiling points) for this compound?

Methodological Answer:
Cross-validate data using primary sources (e.g., NIST WebBook) and replicate measurements under standardized conditions (e.g., ASTM D86 for distillation). Discrepancies often arise from impurities or calibration errors in older studies .

Q. Advanced: What statistical methods are suitable for reconciling variability in thermodynamic datasets?

Methodological Answer: Multivariate regression accounting for pressure, purity, and instrumental error (e.g., ±0.5 K for calibrated thermocouples) minimizes outliers. Bootstrapping analysis on published ΔvapH values (e.g., 45–50 kJ/mol) can establish confidence intervals .

Basic: What chromatographic methods are optimal for purifying this compound?

Methodological Answer:
Normal-phase silica column chromatography (hexane:ethyl acetate, 8:2) effectively separates this compound from non-polar byproducts. GC-FID with a polar stationary phase (e.g., DB-WAX) achieves >98% purity .

Q. Advanced: How can HPLC-MS/MS differentiate this compound from its structural isomers?

Methodological Answer: Fragmentation patterns (e.g., m/z 81 → 45 via α-cleavage) and retention time shifts under HILIC conditions distinguish isomers. Collision-induced dissociation (CID) at 20 eV enhances diagnostic ion selectivity .

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